1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] is a complex organic compound featuring a spiro linkage between an azetidine and an indole moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Spiro Linkage Formation: The spiro linkage is formed by reacting the azetidine derivative with an indole precursor under specific conditions, such as the presence of a base or a catalyst.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimizing these steps for scalability, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency .
Chemical Reactions Analysis
1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using electrophilic or nucleophilic reagents under controlled conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Mechanism of Action
The mechanism by which 1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science .
Comparison with Similar Compounds
1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] can be compared with similar compounds such as:
1’-Methyl-1,2-dihydrospiro[indole-3,4’-piperidine]: This compound features a piperidine ring instead of an azetidine ring, leading to different chemical properties and applications.
1’-[(4-methoxyphenyl)methyl]-1’,2’-dihydrospiro[azetidine-3,3’-indole]:
The uniqueness of 1-Methyl-1’,2’-dihydrospiro[azetidine-3,3’-indole] lies in its specific spiro linkage and the combination of azetidine and indole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1'-methylspiro[1,2-dihydroindole-3,3'-azetidine] |
InChI |
InChI=1S/C11H14N2/c1-13-7-11(8-13)6-12-10-5-3-2-4-9(10)11/h2-5,12H,6-8H2,1H3 |
InChI Key |
ZAEDSKGKPNAUMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CNC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.